molecular formula C13H25N3O4 B048881 N',N

N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine

Cat. No. B048881
M. Wt: 287.36 g/mol
InChI Key: PVWKPSREVZHVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’,N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine” is a compound that involves the use of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, often covalently linked to vectors for gene or drug delivery as a means of increasing their transfection activity and reducing toxicity . This strategy relies on the protection of basic nitrogen atoms .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . N,N’-di-Boc-guanidine can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid). This makes Boc serve as a protective group, for instance in solid phase peptide synthesis . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Scientific Research Applications

  • Preparation of amides and amidines, and sulfonated compounds using N,N′-Di-Boc-N′′-triflylguanidine (Baker, Tomioka, & Goodman, 2003).

  • Conversion of primary and secondary amines to diprotected guanidines by N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives (Musiol & Moroder, 2001).

  • Synthesis of new compounds with amines using DMNPC and N,N-bis(tert-butoxycarbonyl)thiourea, potentially for organic synthesis (Ling-hua, 2009).

  • Rapid and efficient synthesis of bis(carbamate)-protected guanidines from primary and secondary amines using 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]caramidine (Yong, Kowalski, Thoen, & Lipton, 1999).

  • Rapid guanidinylation of amines and peptides using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, offering potential for therapeutic applications (Wester, Björkling, & Franzyk, 2021).

  • High-throughput synthesis of N,N'-bis(tert-butoxycarbonyl)-protected guanidines from amines using polymer-supported carbodiimide (Guisado, Martínez, & Pastor, 2002).

  • Chemo-selective N-Boc protection of amine moiety in various compounds using di-tert-butyl dicarbonate and guanidine hydrochloride (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).

  • Synthesis of functionalized amino acid derivatives as potential anti-cancer agents (Kumar et al., 2009).

properties

IUPAC Name

tert-butyl N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWKPSREVZHVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine

Synthesis routes and methods

Procedure details

1,3-Di-(tert-butoxycarbonyl)-2-methyl-isothiourea (Japanese Patent Unexamined Publication No. 2-3661) (3.00 g) was dissolved in a 50% aqueous dimethylamine solution (40 ml) and the resulting solution was stirred at room temperature for 18 hours. The solvent was distilled off under reduced pressure and the residue was purified by a silica gel column chromatography to obtain the desired compound (2.58 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Reactant of Route 2
Reactant of Route 2
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Reactant of Route 3
Reactant of Route 3
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Reactant of Route 4
Reactant of Route 4
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Reactant of Route 5
Reactant of Route 5
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Reactant of Route 6
Reactant of Route 6
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine

Citations

For This Compound
1
Citations
R Hyland - 2021 - tara.tcd.ie
… and 2 forming A1 (N,N’-dimethyl-guanidine) and A2 (N-ethyl-… N,N’-bis-(tert-butoxycarbonyl)-S-methylisothiourea could be used instead of the unsubstituted N,N’-bis-(tert-butoxycarbonyl)…
Number of citations: 0 www.tara.tcd.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.